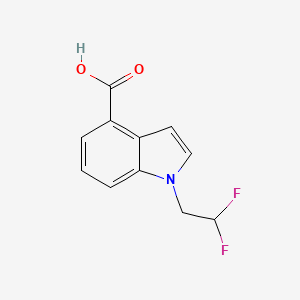
1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid is a compound that features an indole core substituted with a difluoroethyl group at the nitrogen atom and a carboxylic acid group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid typically involves the introduction of the difluoroethyl group to the indole core. One common method involves the reaction of 1H-indole-4-carboxylic acid with 2,2-difluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The difluoroethyl group can be reduced under specific conditions.
Substitution: The indole core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced to the indole core under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding aldehydes or ketones, while substitution reactions can introduce various functional groups to the indole core.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring indole derivatives.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The difluoroethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable pharmacophore in drug design. The indole core can interact with various biological targets, including enzymes and receptors, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds also feature the difluoroethyl group and have been studied for their fungicidal activities.
1-(2,2,2-Trifluoroethyl)-1H-indole-4-carboxylic acid: Similar to the target compound but with an additional fluorine atom, which can influence its chemical properties and reactivity.
Uniqueness
1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid is unique due to the specific positioning of the difluoroethyl group and the carboxylic acid on the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H9F2NO2 |
|---|---|
Poids moléculaire |
225.19 g/mol |
Nom IUPAC |
1-(2,2-difluoroethyl)indole-4-carboxylic acid |
InChI |
InChI=1S/C11H9F2NO2/c12-10(13)6-14-5-4-7-8(11(15)16)2-1-3-9(7)14/h1-5,10H,6H2,(H,15,16) |
Clé InChI |
OGOCXQMEMJSCEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CN(C2=C1)CC(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




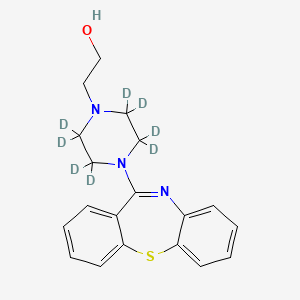
![[3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13723031.png)
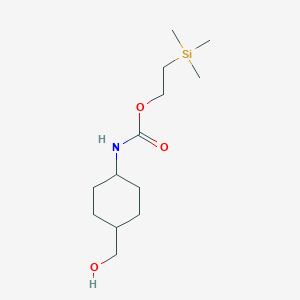

![Ethyl 6-Acetyl-4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13723048.png)
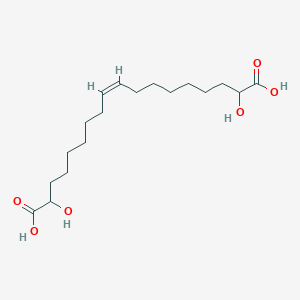
![2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13723056.png)

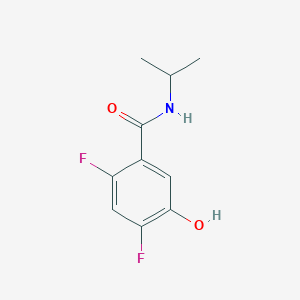

![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)

